1-[(E)-(4-bromophenyl)diazenyl]naphthalen-2-ol
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Overview
Description
1-[(4-Bromophenyl)azo]naphthalene-2-ol is an azo compound characterized by the presence of an azo group (-N=N-) linking a 4-bromophenyl group to a naphthalene-2-ol moiety. Azo compounds are widely recognized for their vibrant colors and are extensively used in dyeing processes. This particular compound is notable for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromophenyl)azo]naphthalene-2-ol typically involves a diazonium coupling reaction. The process begins with the formation of a diazonium salt from 4-bromoaniline. This is achieved by treating 4-bromoaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium ion. The diazonium ion is then coupled with naphthalene-2-ol in an alkaline medium to yield the target azo compound .
Industrial Production Methods: In industrial settings, the production of azo compounds like 1-[(4-Bromophenyl)azo]naphthalene-2-ol is scaled up using similar diazonium coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromophenyl)azo]naphthalene-2-ol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are commonly used under controlled conditions.
Reduction: Sodium dithionite (Na2S2O4) or catalytic hydrogenation are typical methods.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Reduction: Produces corresponding amines.
Oxidation: Forms quinone derivatives.
Substitution: Yields various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
1-[(4-Bromophenyl)azo]naphthalene-2-ol finds applications in several scientific domains:
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)azo]naphthalene-2-ol involves its interaction with molecular targets through the azo group. The azo linkage can undergo cleavage under certain conditions, releasing reactive intermediates that interact with biological molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
- 1-[(4-Iodophenyl)azo]naphthalene-2-ol
- 1-[(4-Chlorophenyl)azo]naphthalene-2-ol
- 1-[(4-Fluorophenyl)azo]naphthalene-2-ol
- 1-[(4-Nitrophenyl)azo]naphthalene-2-ol
Comparison: 1-[(4-Bromophenyl)azo]naphthalene-2-ol is unique due to the presence of the bromine atom, which influences its reactivity and interaction with other molecules. Compared to its analogs with different halogens or substituents, the bromine atom provides distinct electronic and steric effects, making it suitable for specific applications in dyeing and chemical synthesis .
Properties
CAS No. |
7150-24-5 |
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Molecular Formula |
C16H11BrN2O |
Molecular Weight |
327.17 g/mol |
IUPAC Name |
1-[(4-bromophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H11BrN2O/c17-12-6-8-13(9-7-12)18-19-16-14-4-2-1-3-11(14)5-10-15(16)20/h1-10,20H |
InChI Key |
RIOZOASPCSFDHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
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